molecular formula C7H9FN2O B13071146 (1S)-2-Amino-1-(5-fluoropyridin-3-yl)ethan-1-ol

(1S)-2-Amino-1-(5-fluoropyridin-3-yl)ethan-1-ol

Cat. No.: B13071146
M. Wt: 156.16 g/mol
InChI Key: VLMSYHXIWIIOSM-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-2-Amino-1-(5-fluoropyridin-3-yl)ethan-1-ol is a chemical compound that features a fluorinated pyridine ring attached to an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-Amino-1-(5-fluoropyridin-3-yl)ethan-1-ol typically involves the introduction of the fluorine atom into the pyridine ring followed by the formation of the amino alcohol group. One common method involves the fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide. The resulting fluoropyridine can then be subjected to nucleophilic substitution reactions to introduce the amino alcohol group.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes followed by purification steps to isolate the desired product. Techniques such as crystallization, distillation, and chromatography are often employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-Amino-1-(5-fluoropyridin-3-yl)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable bases or catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.

Scientific Research Applications

(1S)-2-Amino-1-(5-fluoropyridin-3-yl)ethan-1-ol has several applications in scientific research, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is employed in studies investigating the effects of fluorinated pyridines on biological systems.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (1S)-2-Amino-1-(5-fluoropyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom on the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The amino alcohol group may also play a role in modulating the compound’s activity by influencing its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(5-fluoropyridin-3-yl)ethan-1-ol: This compound is structurally similar but lacks the amino group.

    2-Amino-1-(3-fluoropyridin-5-yl)ethanol: Another similar compound with the fluorine atom positioned differently on the pyridine ring.

    (1S)-2-Amino-1-(4-fluoropyridin-3-yl)ethan-1-ol: A compound with the fluorine atom on the 4-position of the pyridine ring.

Uniqueness

(1S)-2-Amino-1-(5-fluoropyridin-3-yl)ethan-1-ol is unique due to the specific positioning of the fluorine atom and the presence of both an amino group and an alcohol group. This combination of functional groups and structural features contributes to its distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C7H9FN2O

Molecular Weight

156.16 g/mol

IUPAC Name

(1S)-2-amino-1-(5-fluoropyridin-3-yl)ethanol

InChI

InChI=1S/C7H9FN2O/c8-6-1-5(3-10-4-6)7(11)2-9/h1,3-4,7,11H,2,9H2/t7-/m1/s1

InChI Key

VLMSYHXIWIIOSM-SSDOTTSWSA-N

Isomeric SMILES

C1=C(C=NC=C1F)[C@@H](CN)O

Canonical SMILES

C1=C(C=NC=C1F)C(CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.